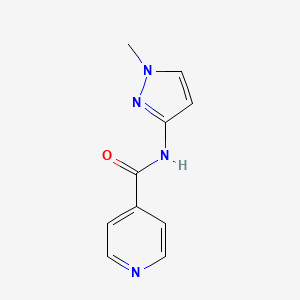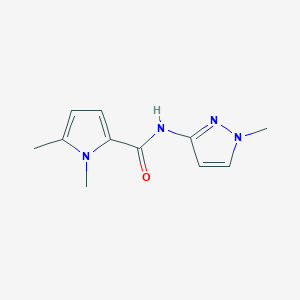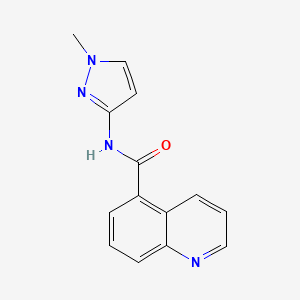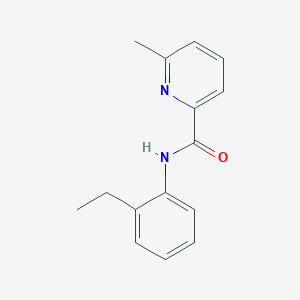![molecular formula C14H18FNO4S B7538506 Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate, also known as Methyl 3-(3-fluorophenylsulfonylamino)cyclohex-2-enecarboxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the sulfonylurea class of compounds, which are widely used as herbicides and insecticides. However, Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has been found to have unique properties that make it a promising candidate for various scientific applications.
Mecanismo De Acción
The mechanism of action of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This results in an increase in insulin secretion, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate in lab experiments is its potency. This compound has been found to be highly effective at regulating blood glucose levels and has been shown to have a strong therapeutic effect in animal models of diabetes. However, one of the main limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for research on Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate. One area of interest is in the development of new antidiabetic drugs based on the structure of this compound. Researchers are also interested in studying the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, there is interest in studying the mechanism of action of this compound in more detail to better understand its therapeutic potential.
Métodos De Síntesis
The synthesis of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-fluorophenylsulfonyl chloride with cyclohexanone to form 3-fluorophenylsulfonyl cyclohexanone. This compound is then reacted with methylamine to form Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent antidiabetic properties and has been studied extensively for its potential use in the treatment of diabetes.
Propiedades
IUPAC Name |
methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-20-13(17)14(8-3-2-4-9-14)16-21(18,19)12-7-5-6-11(15)10-12/h5-7,10,16H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDTRKYMHQCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)

![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)

